Ácido 3,6-dicloro-2-hidroxibenzoico

Descripción general

Descripción

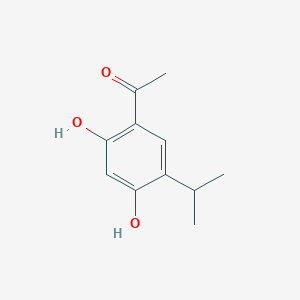

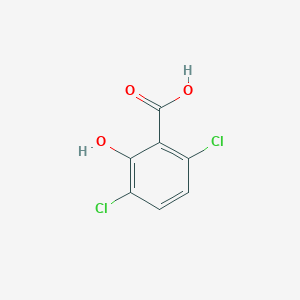

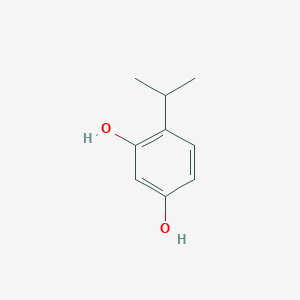

3,6-Dichloro-2-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4Cl2O3 and a molecular weight of 207.01 . It is a white crystal that is insoluble in water but soluble in alkali and organic solvents .

Synthesis Analysis

The synthesis of 3,6-Dichloro-2-hydroxybenzoic acid involves reacting 2,5-dichlorophenol with liquid caustic soda, and finally acidifying with acid . There are also other methods of synthesis mentioned in various papers .Molecular Structure Analysis

The IUPAC name for this compound is 3,6-dichloro-2-hydroxybenzoic acid . The InChI code is 1S/C7H4Cl2O3/c8-3-1-2-4 (9)6 (10)5 (3)7 (11)12/h1-2,10H, (H,11,12) and the InChI key is FKIKPQHMWFZFEB-UHFFFAOYSA-N . The canonical SMILES structure is C1=CC (=C (C (=C1Cl)C (=O)O)O)Cl .Chemical Reactions Analysis

There are several chemical reactions associated with 3,6-Dichloro-2-hydroxybenzoic acid, as mentioned in various papers .Physical And Chemical Properties Analysis

This compound has a melting point of 183-187°C . It is a white crystal that is insoluble in water but soluble in alkali and organic solvents .Aplicaciones Científicas De Investigación

Intermediario para herbicidas

El ácido 3,6-dicloro-2-hidroxibenzoico es un intermediario clave en la síntesis del herbicida dicamba . Dicamba se utiliza ampliamente por su eficacia contra un amplio espectro de malezas, incluidas las resistentes al glifosato . El desarrollo de nuevos procesos de producción para este compuesto es crucial para crear soluciones de control de malezas eficientes y de baja toxicidad.

Espectrometría de masas

Este compuesto se utiliza en la espectrometría de masas como un estándar marcado isotópicamente, en particular la variante con una etiqueta fenil-13C6 . Esto permite un seguimiento y una cuantificación precisos en diversas aplicaciones analíticas, mejorando la precisión de los resultados de la espectrometría de masas.

Síntesis química

Como intermediario de síntesis orgánica, el ácido 3,6-dicloro-2-hidroxibenzoico se utiliza en la síntesis de otros compuestos orgánicos . Su reactividad con varios reactivos orgánicos e inorgánicos lo convierte en un bloque de construcción versátil en la síntesis química.

Conservantes

Debido a sus propiedades antimicrobianas, este compuesto encuentra aplicación en la fabricación de conservantes . Puede inhibir el crecimiento de microorganismos, extendiendo así la vida útil de varios productos.

Investigación en alelopatía

En el campo de la alelopatía, se estudia el ácido 3,6-dicloro-2-hidroxibenzoico por su capacidad para influir en el crecimiento y desarrollo de las plantas . Puede afectar la germinación de semillas, el crecimiento de raíces y otros procesos vitales en las plantas, convirtiéndolo en un tema de interés en la investigación ecológica y agrícola.

Mecanismo De Acción

Target of Action

3,6-Dichloro-2-hydroxybenzoic acid is primarily used as an intermediate in the synthesis of the herbicide dicamba . Dicamba is a broad-spectrum herbicide that targets a wide range of broadleaf weeds, including glyphosate-resistant species .

Mode of Action

It’s known that dicamba, the compound for which it serves as an intermediate, acts by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the targeted weeds .

Biochemical Pathways

Dicamba, the compound it helps synthesize, affects the plant growth hormone pathway, specifically the auxin pathway .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which may affect its bioavailability.

Result of Action

As an intermediate in the synthesis of dicamba, it contributes to the herbicidal action of dicamba, which leads to the death of targeted weeds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,6-Dichloro-2-hydroxybenzoic acid. For instance, its solubility in water suggests that it may be more effective in moist environments. Additionally, it should be stored at room temperature for optimal stability.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,6-dichloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIKPQHMWFZFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68938-79-4 (potassium.hydrochloride salt), 68938-80-7 (di-potassium salt) | |

| Record name | 2-Hydroxy-3,6-dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9041657 | |

| Record name | 3,6-Dichloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3401-80-7 | |

| Record name | 3,6-Dichlorosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3401-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3,6-dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,6-dichloro-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Dichloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichlorosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-DICHLOROSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YBF44H2O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methoxymethyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B109000.png)